Nebramycin IV
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Nebramycin IV is a member of the nebramycin complex, a group of aminoglycoside antibiotics produced by the actinomycete Streptomyces tenebrarius. This compound is known for its potent antibacterial properties, particularly against Gram-negative bacteria. This compound is structurally related to other aminoglycosides such as tobramycin and kanamycin, and it plays a crucial role in combating bacterial infections .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Nebramycin IV is typically derived from the fermentation of Streptomyces tenebrarius. The biosynthesis involves a series of enzymatic reactions that convert primary metabolites into the final aminoglycoside structure. The process includes the incorporation of amino sugars and the formation of glycosidic bonds .
Industrial Production Methods: Industrial production of this compound involves large-scale fermentation processes. The fermentation broth is subjected to extraction and purification steps to isolate the desired antibiotic. Techniques such as solid-phase extraction and liquid chromatography are employed to ensure the purity and potency of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Nebramycin IV undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups present in the molecule.
Reduction: Reduction reactions can alter the amino groups, affecting the compound’s activity.
Substitution: Substitution reactions can introduce different functional groups, potentially enhancing the antibiotic’s efficacy.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed: The major products formed from these reactions include modified aminoglycosides with altered antibacterial properties. These modifications can lead to the development of new antibiotics with improved efficacy and reduced resistance .
Wissenschaftliche Forschungsanwendungen
Nebramycin IV has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying aminoglycoside biosynthesis and modification.
Biology: Employed in research on bacterial resistance mechanisms and the development of new antibiotics.
Medicine: Investigated for its potential in treating multidrug-resistant bacterial infections.
Industry: Utilized in the production of other aminoglycoside antibiotics and as a reference standard in quality control
Wirkmechanismus
Nebramycin IV exerts its antibacterial effects by binding to the bacterial ribosome, specifically the 30S subunit. This binding interferes with protein synthesis, leading to the inhibition of bacterial growth and ultimately cell death. The compound targets the decoding site of the ribosome, causing misreading of the mRNA and the production of faulty proteins .
Vergleich Mit ähnlichen Verbindungen
Tobramycin: Another aminoglycoside with a similar mechanism of action but different spectrum of activity.
Kanamycin: Shares structural similarities with Nebramycin IV but has distinct pharmacokinetic properties.
Gentamicin: A broader-spectrum aminoglycoside used in various clinical settings.
Uniqueness of this compound: this compound is unique due to its specific structural modifications, which confer distinct antibacterial properties. Its ability to overcome certain bacterial resistance mechanisms makes it a valuable tool in the fight against resistant infections .
Eigenschaften
CAS-Nummer |
51736-76-6 |
---|---|
Molekularformel |
C19H38N6O11 |
Molekulargewicht |
526.5 g/mol |
IUPAC-Name |
[(2R,3S,4S,5R,6S)-4-amino-6-[(1S,2S,3R,4S,6R)-4,6-diamino-3-[(2R,3R,4R,5S,6R)-3-amino-6-(aminomethyl)-4,5-dihydroxyoxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-3,5-dihydroxyoxan-2-yl]methyl carbamate |
InChI |
InChI=1S/C19H38N6O11/c20-2-6-11(27)12(28)9(24)17(33-6)35-15-4(21)1-5(22)16(14(15)30)36-18-13(29)8(23)10(26)7(34-18)3-32-19(25)31/h4-18,26-30H,1-3,20-24H2,(H2,25,31)/t4-,5+,6+,7+,8-,9+,10+,11+,12+,13+,14-,15+,16-,17+,18+/m0/s1 |
InChI-Schlüssel |
XCSTZNJIQFIVPE-FQSMHNGLSA-N |
Isomerische SMILES |
C1[C@@H]([C@H]([C@@H]([C@H]([C@@H]1N)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)COC(=O)N)O)N)O)O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CN)O)O)N)N |
Kanonische SMILES |
C1C(C(C(C(C1N)OC2C(C(C(C(O2)COC(=O)N)O)N)O)O)OC3C(C(C(C(O3)CN)O)O)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.